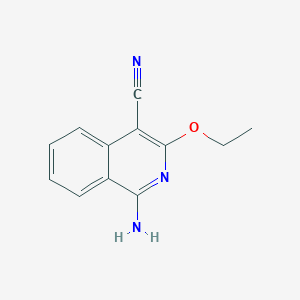
5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of chlorine atoms and a methyl group in the structure of this compound imparts unique chemical properties that make it valuable for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-dichloroaniline with acetone in the presence of a strong acid catalyst, such as hydrochloric acid, to form the desired tetrahydroquinoline derivative. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial production methods may also incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain the compound in its pure form.
化学反応の分析
反応の種類
5,7-ジクロロ-4-メチル-1,2,3,4-テトラヒドロキノリンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、酸化されて異なる官能基を持つキノリン誘導体を生成することができます。
還元: 還元反応により、この化合物を対応するジヒドロキノリン誘導体に変換することができます。
置換: この化合物中の塩素原子は、求核置換反応によって、アルキル基やアリール基などの他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、酸性条件下での過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤は、制御された条件下で使用されます。
置換: 求核置換反応には、通常、極性溶媒中のナトリウムメトキシド(NaOCH3)やナトリウムエトキシド(NaOEt)などの試薬が含まれます。
生成される主な生成物
酸化: さまざまな官能基を持つキノリン誘導体。
還元: ジヒドロキノリン誘導体。
置換: 異なる官能基を持つ置換キノリン誘導体。
4. 科学研究における用途
5,7-ジクロロ-4-メチル-1,2,3,4-テトラヒドロキノリンは、次のようないくつかの科学研究の用途があります。
化学: 複雑な有機分子や複素環式化合物の合成における構成要素として使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について調査されています。
医学: 新しい治療薬の開発のための潜在的なリード化合物として探索されています。
産業: 特定の特性を持つ特殊化学品や材料の生産に使用されています。
科学的研究の応用
5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
5,7-ジクロロ-4-メチル-1,2,3,4-テトラヒドロキノリンの作用機序は、特定の分子標的や経路との相互作用を含みます。この化合物は、酵素や受容体に結合することによって、その活性を調節することがあります。構造中の塩素原子とメチル基の存在は、化合物の結合親和性と標的に対する選択性に影響を与える可能性があります。作用機序を完全に理解するためには、関与する分子間相互作用と経路の詳細な研究が不可欠です。
6. 類似の化合物との比較
類似の化合物
- 5,7-ジクロロ-1,2,3,4-テトラヒドロキノリン
- 4-メチル-1,2,3,4-テトラヒドロキノリン
- 5,7-ジクロロキノリン
比較
5,7-ジクロロ-4-メチル-1,2,3,4-テトラヒドロキノリンは、その構造に塩素原子とメチル基の両方が存在するため、独特です。この組み合わせは、類似の化合物と比較して、反応性の向上や潜在的な生物活性など、異なる化学的特性を与えます。塩素原子の存在は、化合物の求電子性を高め、求核置換反応を受けやすくなります。メチル基も、化合物の立体的な性質と電子的性質に影響を与え、その全体の反応性と分子標的との相互作用に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- 5,7-Dichloro-1,2,3,4-tetrahydroquinoline
- 4-Methyl-1,2,3,4-tetrahydroquinoline
- 5,7-Dichloroquinoline
Comparison
5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both chlorine atoms and a methyl group in its structure. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds. The presence of chlorine atoms enhances the compound’s electrophilicity, making it more susceptible to nucleophilic substitution reactions. The methyl group can also influence the compound’s steric and electronic properties, affecting its overall reactivity and interactions with molecular targets.
特性
分子式 |
C10H11Cl2N |
|---|---|
分子量 |
216.10 g/mol |
IUPAC名 |
5,7-dichloro-4-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H11Cl2N/c1-6-2-3-13-9-5-7(11)4-8(12)10(6)9/h4-6,13H,2-3H2,1H3 |
InChIキー |
YEQGPUWPVUYLIB-UHFFFAOYSA-N |
正規SMILES |
CC1CCNC2=C1C(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11888684.png)
![8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11888687.png)
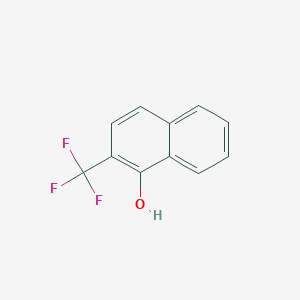

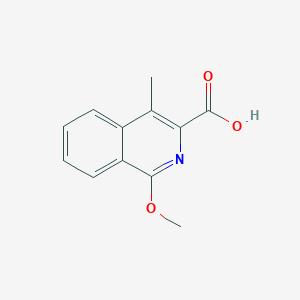


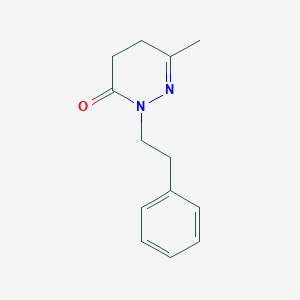
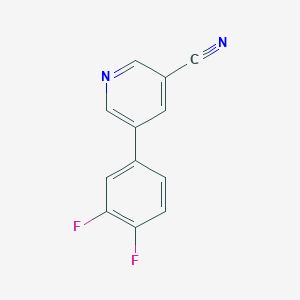
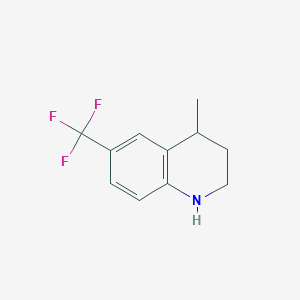
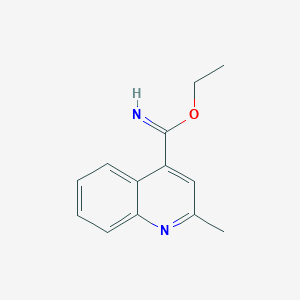
![3-Ethyl-9H-furo[3,4-b]chromen-9-one](/img/structure/B11888775.png)
